Itaconic acid

Vue d'ensemble

Description

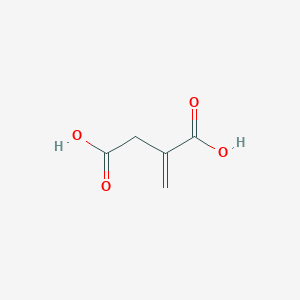

L'acide itaconique, également connu sous le nom d'acide méthylidènebutanedioïque, est un acide organique bio-sourcé monoinsaturé de formule chimique C₅H₆O₄. C'est un solide cristallin blanc soluble dans l'eau et l'éthanol. L'acide itaconique se distingue par ses deux groupes carboxyle et un groupe méthylène, ce qui en fait un composé polyvalent dans diverses réactions chimiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide itaconique peut être synthétisé par décomposition thermique de l'acide citrique. Cette méthode implique le chauffage de l'acide citrique pour produire de l'acide itaconique ainsi que d'autres sous-produits .

Méthodes de production industrielle : La production industrielle de l'acide itaconique implique principalement des procédés de fermentation utilisant le champignon filamenteux Aspergillus terreus. Cette méthode est préférée en raison de sa viabilité économique et de son rendement élevé. Le processus de fermentation utilise généralement du glucose comme substrat, et les conditions optimales incluent le maintien d'un pH d'environ 3,6 . D'autres micro-organismes tels qu'Ustilago maydis et des bactéries métaboliquement modifiées comme Escherichia coli et Corynebacterium glutamicum ont également été explorés pour la production d'acide itaconique .

Types de réactions :

Oxydation : L'acide itaconique peut subir des réactions d'oxydation pour former l'anhydride itaconique.

Réduction : La réduction de l'acide itaconique peut produire de l'acide 2-méthylsuccinique.

Substitution : L'acide itaconique peut participer à des réactions de substitution, en particulier avec des nucléophiles, pour former divers dérivés

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution

Principaux produits :

Oxydation : Anhydride itaconique

Réduction : Acide 2-méthylsuccinique

Substitution : Divers dérivés de l'acide itaconique en fonction du nucléophile utilisé

Applications De Recherche Scientifique

Textile Industry

In the textile sector, itaconic acid is utilized for its ability to crosslink with cellulose fibers, enhancing fabric properties such as wrinkle resistance and durability. A study demonstrated that cotton fabrics treated with poly(this compound) exhibited comparable wrinkle recovery angles to those treated with traditional crosslinking agents, although the tensile strength was slightly compromised due to cellulose breakdown .

Pharmaceutical Industry

This compound has emerged as a promising compound in pharmaceutical applications, particularly in drug delivery systems. Research indicates that it can enhance the efficacy of antibiotics when used in combination therapies. For instance, a study showed that combining this compound with tobramycin significantly increased its effectiveness against biofilm-forming Pseudomonas aeruginosa . Furthermore, this compound's anti-inflammatory properties have been exploited in drug formulations, demonstrating potential for improved therapeutic outcomes in inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a biodegradable herbicide and soil conditioner. Its ability to modulate plant metabolism can enhance stress resistance and growth rates in various crops . Additionally, formulations containing this compound have shown promise in improving nutrient uptake efficiency.

Biopolymer Production

This compound serves as a key monomer for producing superabsorbent polymers and resins, offering an eco-friendly alternative to conventional petrochemical products. Its incorporation into polymer matrices enhances mechanical properties and thermal stability . The production of hydrogels using IA has been particularly noteworthy; these materials exhibit excellent water retention and can be tailored for specific applications such as drug delivery or environmental remediation .

Textile Treatment Study

A comparative study evaluated the performance of cotton fabrics treated with this compound versus conventional treatments. Results indicated that while both treatments improved wrinkle resistance, the IA-treated fabrics maintained better overall fabric integrity after multiple wash cycles .

Antibiotic Efficacy Enhancement

A preclinical trial investigated the combination of this compound and various antibiotics against resistant bacterial strains. The findings revealed that IA not only enhanced the antibacterial activity but also reduced the required dosage of antibiotics, potentially minimizing side effects associated with higher doses .

Hydrogel Development for Water Treatment

Research on hydrogels synthesized from this compound demonstrated their effectiveness in removing heavy metals from contaminated water sources. The hydrogels exhibited high adsorption capacities for various ions, showcasing their potential for environmental applications .

Market Trends and Future Perspectives

The market for this compound is expected to grow significantly as industries shift towards sustainable practices and bio-based materials. Innovations in microbial fermentation processes are likely to enhance production efficiency and reduce costs, making this compound an attractive option for manufacturers seeking eco-friendly alternatives.

Mécanisme D'action

Itaconic acid exerts its effects through various molecular targets and pathways:

Inhibition of Succinate Dehydrogenase: this compound inhibits succinate dehydrogenase, affecting the Krebs cycle and reducing inflammation

Activation of Transcription Factors: this compound activates transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and activating transcription factor 3 (ATF3), which play roles in anti-inflammatory responses.

Regulation of Autophagy: this compound promotes the nuclear translocation of transcription factor EB (TFEB), facilitating autophagy and reducing apoptosis.

Comparaison Avec Des Composés Similaires

L'acide itaconique est souvent comparé à d'autres acides dicarboxyliques tels que l'acide mésaconique et l'acide citraconique :

Acide mésaconique : Un isomère de l'acide itaconique avec une position différente de la double liaison carbone-carbone.

Acide citraconique : Un autre isomère avec un arrangement différent des groupes carboxyle et de la double liaison.

Unicité de l'acide itaconique :

Production bio-sourcée : Contrairement à de nombreux acides dérivés de produits pétrochimiques, l'acide itaconique est produit par fermentation, ce qui en fait une option plus durable.

Composés similaires :

- Acide mésaconique

- Acide citraconique

- Acide succinique

- Acide fumarique

Les propriétés uniques de l'acide itaconique et ses méthodes de production durables en font un composé précieux dans divers domaines, des applications industrielles à la recherche scientifique.

Activité Biologique

Itaconic acid, a dicarboxylic acid derived from the fermentation of sugars, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and metabolic regulatory properties. We will also discuss relevant case studies and research findings, supported by data tables for clarity.

Overview of this compound

This compound is produced naturally during the metabolism of certain fungi, notably Aspergillus terreus. It functions as an important metabolite in the immune response and has been shown to exert various biological effects that are beneficial in both medical and industrial applications.

Anti-Inflammatory Properties

Recent studies have highlighted the role of this compound as an anti-inflammatory agent. It is produced by activated macrophages through the action of the enzyme encoded by the immune-responsive gene 1 (IRG1).

This compound has been shown to enhance the pentose phosphate pathway (PPP), leading to increased production of reactive oxygen species (ROS). This process promotes the expression of anti-inflammatory genes such as A20, which subsequently reduces levels of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. The involvement of NF-κB in this pathway underscores its significance in modulating immune responses during inflammation .

Case Study: Macrophage Response

A study utilized CRISPR technology to create IRG1-null macrophages to investigate the role of this compound in inflammation. The results demonstrated that this compound significantly reduced LPS-induced inflammatory cytokines in wild-type macrophages while promoting ROS production .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens, including Salmonella typhimurium. Its mechanism involves enhancing ROS production, which effectively inhibits bacterial growth .

Data Table: Antibacterial Efficacy

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Salmonella typhimurium | 15-20 | |

| Escherichia coli | 19.3 | |

| Staphylococcus aureus | 10-15 |

This table summarizes findings from various studies demonstrating the antibacterial efficacy of this compound against key pathogens.

Metabolic Regulation

This compound plays a crucial role in regulating lipid metabolism, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). Research indicates that this compound levels are upregulated in NAFLD models, suggesting its involvement in lipid homeostasis .

Mechanism of Lipid Regulation

The compound has been shown to enhance fatty acid β-oxidation and mitochondrial function in hepatocytes. In a study involving mice deficient in IRG1, treatment with itaconate derivatives improved metabolic profiles by reducing lipid accumulation and enhancing oxidative phosphorylation .

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications in treating inflammatory diseases and metabolic disorders. Its ability to modulate immune responses and regulate metabolism positions it as a candidate for further clinical exploration.

Analyse Des Réactions Chimiques

Thermal Decomposition and Anhydride Formation

Heating itaconic acid above 165°C induces dehydration, forming itaconic anhydride . This reaction is reversible in aqueous environments, with hydrolysis regenerating the acid. At 220°C, isomerization to citraconic acid occurs, as confirmed by ~1~H-NMR spectral changes showing peak splitting at 5.7 ppm . Prolonged heating (110°C for 20 hrs) converts 52% of this compound to citraconic acid, impacting polymerization efficiency .

| Temperature (°C) | Time (hrs) | Conversion to Citraconic Acid |

|---|---|---|

| 110 | 5 | 22% |

| 110 | 20 | 52% |

| 290–340 | - | 100% (via citraconic pathway) |

Polymerization Reactions

This compound undergoes radical polymerization, with kinetics dependent on initiator concentration and temperature:

Key findings from thermal polymerization studies :

-

Rate equation:

-

Activation energy: 85.6 kJ/mol (Arrhenius plot, 70–100°C)

-

Molecular weight vs. conversion shows nonlinear growth due to chain transfer:

-

At 50% conversion: ≈ 1,200 Da

-

At 90% conversion: ≈ 3,800 Da

-

Initiator impact (tBHP, 100°C):

| Initiator Concentration (mol/L) | Polymerization Rate (mol/L·min) |

|---|---|

| 0.0194 | 0.012 |

| 0.0388 | 0.018 |

| 0.0582 | 0.022 |

Michael Addition Reactions

The α,β-unsaturated carbonyl group enables nucleophilic additions. Notable examples:

-

Phosphorus-based fire retardants:

Forms 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivatives . -

Surfactant synthesis: Sulfonation with NaHSO~3~ achieves 89.19% conversion at 1.10:1 molar ratio (IA:NaHSO~3~, 90°C) . Subsequent esterification with n-octanol yields amphiphilic compounds:

| Reaction Condition | Esterification Rate |

|---|---|

| 2.05:1 (n-octanol:SSI), 150°C | 94.80% |

| 2.05:1, 120°C | 90.82% |

| Catalyst (2% H~2~SO~4~) | 94.52% (140°C) |

Acid-Base Behavior and Chelation

With pK~a1~ = 3.84 and pK~a2~ = 5.55, this compound forms stable complexes with metal ions . The dianion (itaconate) chelates Mg^2+^ and Ca^2+^, influencing its biological activity . Crosslinking with Ca^2+^ creates hydrogels showing:

| Crosslinker (Ca^2+^) Concentration | Swelling Ratio | Storage Modulus (kPa) |

|---|---|---|

| 0.5 mol/L | 18.7 | 1.2 |

| 1.0 mol/L | 12.3 | 2.8 |

| 1.5 mol/L | 9.6 | 4.1 |

Biological Decarboxylation Pathways

Fungal biosynthesis via cis-aconitate decarboxylase converts cis-aconitate to itaconate . In Ustilago maydis, trans-aconitate decarboxylase (TAD1) mediates an alternative pathway:

This enzyme exhibits a of 12.3 s⁻¹ and of 0.8 mM for trans-aconitate .

Synthetic Routes

Industrial production employs microbial fermentation, but chemical synthesis routes exist:

-

Citric acid pathway (290–340°C):

Citric acid → Citraconic anhydride → this compound -

Maleic anhydride route (4 steps):

Yield optimization shows 76–89% conversion using supported phosphate catalysts .

This systematic analysis demonstrates this compound's versatility in organic transformations, material science, and biotechnology, validated by thermodynamic and kinetic data from experimental studies.

Propriétés

IUPAC Name |

2-methylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBHZANLOWSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-64-6, Array | |

| Record name | Itaconic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026608 | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenesuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

268 °C, SUBLIMES | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.632 | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |

CAS No. |

97-65-4, 25119-64-6 | |

| Record name | Itaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, methylene-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4516562YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.